(4-chlorophenyl) N,N-diethylsulfamate
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Overview
Description
(4-chlorophenyl) N,N-diethylsulfamate is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. The compound is characterized by its molecular structure, which includes a sulfonate group, a chlorophenyl group, and diethyl groups. This structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylsulfamic acid 4-chlorophenyl ester typically involves the reaction of 4-chlorophenol with diethyl sulfamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Common reagents used in this synthesis include sulfur trioxide and diethylamine .
Industrial Production Methods
In an industrial setting, the production of diethylsulfamic acid 4-chlorophenyl ester is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl) N,N-diethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted phenyl esters. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
(4-chlorophenyl) N,N-diethylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism by which diethylsulfamic acid 4-chlorophenyl ester exerts its effects involves interactions with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Phenolic Esters: Compounds like phenolic esters share similar structural features and chemical properties.
Sulfonate Esters: These compounds also contain sulfonate groups and exhibit similar reactivity.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups have comparable chemical behavior
Uniqueness
(4-chlorophenyl) N,N-diethylsulfamate is unique due to the combination of its sulfonate, chlorophenyl, and diethyl groups. This unique structure imparts specific chemical properties that make it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds .
Properties
IUPAC Name |
(4-chlorophenyl) N,N-diethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-3-12(4-2)16(13,14)15-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOIXCDDUZFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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